methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate
Overview
Description
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is an organic compound that features a sulfonyloxy group attached to a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate typically involves the esterification of 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyloxy group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Corresponding amides or thioethers.
Reduction: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanol.
Oxidation: 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoic acid.
Scientific Research Applications
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate involves its reactivity with nucleophiles and electrophiles. The sulfonyloxy group acts as a leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various functional derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
methyl2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate: shares similarities with other sulfonyloxy esters and methyl esters, such as:
Uniqueness:
- The presence of the 2,2-dimethyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of sterically demanding molecules.
Biological Activity
Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate, also known by its CAS number 25255-56-5, is an organic compound notable for its sulfonyloxy group and ester functionality. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential roles in biochemical pathways and enzyme interactions.
Chemical Structure and Properties
The structure of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be depicted as follows:
This compound features a bulky sulfonyloxy group, which influences its reactivity and biological activity. The presence of the 2,2-dimethyl group provides steric hindrance that may enhance selectivity in chemical reactions.
The biological activity of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate is primarily attributed to its ability to interact with various biochemical pathways. The sulfonyloxy group acts as a leaving group in substitution reactions, facilitating interactions with nucleophiles such as amines and thiols. The ester moiety can undergo hydrolysis or reduction, leading to various functional derivatives that may exhibit distinct biological activities .
Enzyme Interactions
Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting specific enzymes. Its structural properties allow it to participate in enzyme-catalyzed reactions, potentially influencing pathways related to DNA transcription and regulation .
Study on Biodistribution
A study involving the biodistribution of a radiolabeled derivative of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate demonstrated its potential utility in imaging studies. The compound was radiolabeled by displacing the tosylate group with fluorine-18, allowing for tracking within biological systems . This application highlights the compound's relevance in medical imaging and diagnostics.
Synthesis and Evaluation of Related Compounds
In related research, derivatives of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate were synthesized and evaluated for their biological activities. For instance, modifications to the core structure led to compounds that were tested against histone deacetylase (HDAC) isoforms. Some derivatives showed promising inhibitory activity against HDAC1–3, indicating potential applications in cancer therapy .
Comparative Analysis
The biological activity of methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate can be compared with other sulfonyloxy esters:
Compound Name | Biological Activity | Structural Features |
---|---|---|
Methyl 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanoate | Potential enzyme interactions; imaging agent | Sulfonyloxy group; bulky substituents |
Other Sulfonyloxy Esters | Varies; often involved in similar pathways | Varies; typically includes sulfonyloxy moiety |
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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